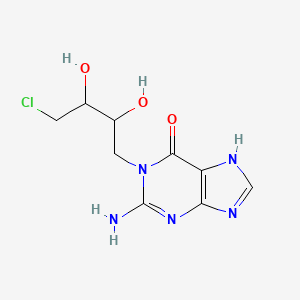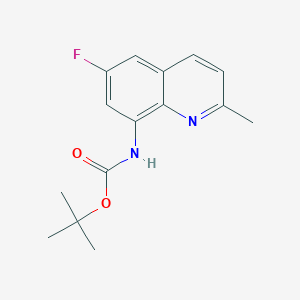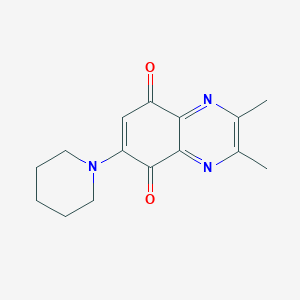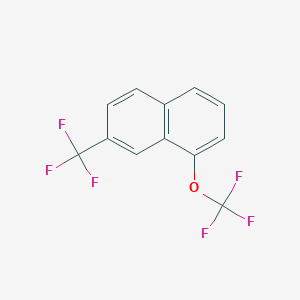![molecular formula C14H17NO5 B11847636 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid is a synthetic organic compound that features an oxetane ring, a benzyloxycarbonyl-protected amino group, and an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction yields the desired compound with the α-carboxyl group protected from reaction with electrophilic reagents, while the second carboxyl group remains free for further functionalization . The reaction conditions often include the use of pentafluorophenyl esters and dimethyl aspartate, followed by alkaline hydrolysis to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce the free amine .
Aplicaciones Científicas De Investigación
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid involves its role as a protected intermediate in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective functionalization of other parts of the molecule. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds also feature a protected amino group and are used in the synthesis of β-branched peptides.
Azetidine and oxetane amino acid derivatives: These compounds contain similar four-membered ring structures and are used in various synthetic applications.
Uniqueness
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid is unique due to its specific combination of an oxetane ring and a benzyloxycarbonyl-protected amino group. This structure provides distinct reactivity and selectivity in organic synthesis, making it a valuable intermediate for the preparation of complex molecules .
Propiedades
Fórmula molecular |
C14H17NO5 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
2-[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]acetic acid |
InChI |
InChI=1S/C14H17NO5/c16-12(17)6-14(9-19-10-14)8-15-13(18)20-7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17) |
Clave InChI |
JGJJCACNHNFGCO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CC(=O)O)CNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)







